7-Methylbenzo[a]acridin-12(7H)-one
Description
Properties
CAS No. |
83076-37-3 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
7-methylbenzo[a]acridin-12-one |
InChI |
InChI=1S/C18H13NO/c1-19-15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11H,1H3 |
InChI Key |
AOYDTQWTKZEBGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
7-Methylbenzo[a]acridin-12(7H)-one (C₁₈H₁₃NO) features a fused tetracyclic system with a methyl group at position 7 and a ketone at position 12. The planar structure, confirmed by X-ray crystallography in related acridines, enables π-π stacking interactions critical for its electronic properties. The SMILES notation (CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41) underscores the connectivity of the methyl and carbonyl groups within the aromatic framework.
Synthetic Methodologies
Ullmann Coupling for Aryl-Amine Bond Formation
A foundational step in acridine synthesis involves constructing the aryl-amine bond. Adapted from the preparation of 12,12-dimethyl-7,12-dihydrobenzo[a]acridine, this method employs:
- Catalyst system : Palladium(II) acetate (Pd(OAc)₂) and XPhos ligand.
- Base : Cesium carbonate (Cs₂CO₃) in anhydrous toluene.
- Conditions : Reflux at 110°C for 24 hours.
For 7-methylbenzo[a]acridin-12(7H)-one, a brominated naphthalene derivative is coupled with 2-methylaniline to introduce the methyl group at position 7. Yield optimization (typically 70–85%) requires rigorous exclusion of moisture.
Acid-Catalyzed Cyclization
Cyclization to form the acridine core is achieved using methanesulfonic acid in dichloromethane:
- Mechanism : Protonation of the hydroxyl group, followed by intramolecular electrophilic aromatic substitution.
- Yield : 78% for analogous compounds, with purity >95% after silica gel chromatography.
Table 1: Cyclization Conditions for Acridine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Acid catalyst | Methanesulfonic acid (0.64 mL) | |
| Solvent | Dichloromethane | |
| Reaction time | 10 minutes | |
| Purification | Silica gel (petroleum ether/CH₂Cl₂) |
Purification and Characterization
Chromatographic Techniques
Challenges and Optimization
Applications and Derivatives
While beyond this report’s scope, 7-methylbenzo[a]acridin-12(7H)-one serves as a precursor to fluorescent dyes and photovoltaic materials. Derivatives with electron-withdrawing groups (e.g., cyano) exhibit blue-shifted emission spectra.
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo[a]acridin-12(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the methyl or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methylbenzo[a]acridin-12(7H)-one. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
7-Methylbenzo[a]acridin-12(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of DNA intercalation and the development of new DNA-binding agents. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in the development of new anticancer and antimicrobial agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials, such as dyes and pigments. It is also used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[a]acridin-12(7H)-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. It can also inhibit the activity of certain enzymes, leading to the disruption of various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of acridinone derivatives are heavily influenced by substituents at position 7. Key analogs include:
Physicochemical Properties
- Stability: Carboranyl derivatives exhibit thermal and metabolic stability due to their inorganic boron clusters , whereas natural hydroxylated analogs may undergo faster degradation.
Q & A
Q. How can researchers effectively conduct literature reviews to identify gaps in existing studies on this compound?
- Methodology : Use academic databases (SciFinder, Reaxys) with search terms like “7-Methylbenzo[a]acridin-12(7H)-one synthesis” or “photophysical properties.” Prioritize peer-reviewed articles and meta-analyses. Create a matrix to map reported properties (e.g., solubility, fluorescence) against unexplored areas (e.g., catalytic applications) .
专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30
Advanced Research Questions
Q. What strategies optimize one-pot synthesis for improved efficiency and reduced byproducts?
- Methodology : Employ chemometric tools (e.g., Design of Experiments, DoE) to test variables (catalyst loading, solvent ratios). Use inline analytics (e.g., ReactIR) to monitor intermediate formation. Algorithmic reaction network analysis (e.g., Chematica) can predict optimal pathways .
- Validation : Compare experimental yields with computational predictions and characterize byproducts via GC-MS .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, fluorescence) across studies?
- Methodology : Replicate conflicting experiments under standardized conditions (e.g., identical solvent systems, instrumentation). Perform statistical analysis (ANOVA) to identify outlier datasets. Collaborate with peers to validate results .
- Documentation : Publish detailed protocols with raw data to enhance reproducibility .
Q. What computational methods predict the compound’s reactivity in novel reactions, and how can they be validated experimentally?
- Methodology : Use DFT calculations to model transition states and reaction thermodynamics (e.g., Gibbs free energy). Validate predictions via small-scale exploratory reactions (e.g., testing electrophilic substitution sites) .
- Tools : Software like Gaussian or ORCA for quantum mechanics; compare computed IR/NMR spectra with experimental data .
Q. How to design kinetic studies to understand degradation pathways under environmental stressors?
- Methodology : Conduct time-resolved studies under controlled light/heat exposure. Use pseudo-first-order kinetics to model degradation rates. Identify intermediates via LC-MS/MS and propose mechanistic pathways .
- Advanced Analytics : Isotopic labeling (C or H) can trace bond cleavage sites .
Q. How to develop sensitive analytical methods for detecting trace impurities in synthesized batches?
Q. What interdisciplinary approaches combine this compound with materials science for novel applications (e.g., organic semiconductors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
